molecular formula C19H17N3O2S2 B15025529 5-(4-Ethoxy-phenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro-4H-thiazolo[4,5-d]pyrimidin-7-one

5-(4-Ethoxy-phenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro-4H-thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B15025529
M. Wt: 383.5 g/mol
InChI Key: IAQKSXRFJKPYOR-UHFFFAOYSA-N
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Description

5-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves the condensation of appropriate thioamides with α-haloketones under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

    Medicine: Potential therapeutic agent for the treatment of cancer, bacterial infections, and inflammatory diseases.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves the inhibition of key enzymes and pathways in cells. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the induction of apoptosis in cancer cells . Additionally, it may interact with other molecular targets such as kinases and receptors, modulating various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-ETHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl and phenyl groups contribute to its lipophilicity and ability to interact with various biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C19H17N3O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-3-phenyl-2-sulfanylidene-5,6-dihydro-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H17N3O2S2/c1-2-24-14-10-8-12(9-11-14)16-20-17-15(18(23)21-16)26-19(25)22(17)13-6-4-3-5-7-13/h3-11,16,20H,2H2,1H3,(H,21,23)

InChI Key

IAQKSXRFJKPYOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

Origin of Product

United States

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